molecular formula C11H7F4NO B12096398 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde

7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B12096398
M. Wt: 245.17 g/mol
InChI Key: QTVUVZYMWSXKQT-UHFFFAOYSA-N
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Description

7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of fluorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the introduction of the fluorine and trifluoromethyl groups into the indole core through electrophilic substitution reactions. The aldehyde group is then introduced via formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the introduction of functional groups. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylic acid.

    Reduction: Formation of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is not well-documented. its biological activities are likely influenced by the presence of the fluorine and trifluoromethyl groups, which can affect its interaction with biological targets. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-1-methyl-1H-indole-3-carbaldehyde: Lacks the trifluoromethyl group.

    1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde: Lacks the fluorine group.

    7-fluoro-1H-indole-3-carbaldehyde: Lacks both the methyl and trifluoromethyl groups.

Uniqueness

7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activities. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H7F4NO

Molecular Weight

245.17 g/mol

IUPAC Name

7-fluoro-1-methyl-5-(trifluoromethyl)indole-3-carbaldehyde

InChI

InChI=1S/C11H7F4NO/c1-16-4-6(5-17)8-2-7(11(13,14)15)3-9(12)10(8)16/h2-5H,1H3

InChI Key

QTVUVZYMWSXKQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CC(=C2)C(F)(F)F)F)C=O

Origin of Product

United States

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